molecular formula CH3BNNa B139388 Sodium cyanoborohydride CAS No. 25895-60-7

Sodium cyanoborohydride

Cat. No.: B139388
CAS No.: 25895-60-7
M. Wt: 62.84 g/mol
InChI Key: CVDUGUOQTVTBJH-UHFFFAOYSA-N
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Description

Sodium cyanoborohydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used in organic synthesis for chemical reduction, including the reduction of imines and carbonyls. This compound is known for being a milder reductant compared to other conventional reducing agents .

Mechanism of Action

Target of Action

Sodium cyanoborohydride (NaBH3CN) is primarily used in organic synthesis for the reduction of imines and carbonyls . The primary targets of this compound are the iminium ions , which are formed from the reaction of carbonyl compounds with amines .

Mode of Action

The mode of action of this compound involves a reductive amination process . This process begins with the formation of an imine or iminium ion from a carbonyl compound and an amine. This compound then acts as a reducing agent, converting the imine or iminium ion into an amine . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reductive amination pathway . This pathway involves the conversion of a carbonyl compound into an amine through an intermediate imine or iminium ion . The reduction of the imine or iminium ion by this compound results in the formation of an amine .

Result of Action

The result of this compound’s action is the formation of amines from carbonyl compounds . This is achieved through the reduction of an intermediate imine or iminium ion . The process can be used to produce primary, secondary, and tertiary amines .

Action Environment

This compound is a stable compound under normal conditions but can decompose under certain circumstances . It is sensitive to air, and prolonged exposure can lead to degradation and a reduction in efficacy . It should be kept in a cool, dry place, away from moisture and direct sunlight . Furthermore, this compound is a milder reductant than other conventional reducing agents, which makes it suitable for use in sensitive reactions .

Safety and Hazards

Sodium cyanoborohydride is a flammable solid and fatal if swallowed, in contact with skin or if inhaled . Contact with strong acids liberates the highly toxic gas HCN .

Future Directions

Sodium cyanoborohydride is especially suitable for reductive aminations . Since the reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes, the reductive amination can be carried out as a one-pot procedure by introducing the reducing agent into a mixture of the amine and carbonyl compound . This makes it a promising reagent for future developments in organic synthesis .

Biochemical Analysis

Biochemical Properties

Sodium cyanoborohydride plays a significant role in biochemical reactions, particularly in reductive amination. This process involves the conversion of a carbonyl compound into an amine through an intermediate imine. This compound is used to reduce the imine to an amine. It interacts with various biomolecules, including iminium ions, which are the actual substrates in these reactions . The electron-withdrawing cyanide group in this compound reduces the electrophilic capabilities of the anionic component, making it a milder reducing agent .

Cellular Effects

This compound influences various cellular processes, particularly in the context of reductive amination. It affects cell function by facilitating the conversion of carbonyl compounds to amines, which can impact cell signaling pathways, gene expression, and cellular metabolism. The reduction of imines to amines by this compound can lead to changes in the cellular environment, potentially affecting various biochemical pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the reduction of imines to amines. This involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using this compound. The presence of the electron-withdrawing cyanide group makes this compound less reactive than other reducing agents, allowing for selective reduction of imines without affecting other functional groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under acidic conditions, which is beneficial for its use in reductive amination reactions. It can degrade over time, especially in the presence of moisture or strong acids, which can release toxic hydrogen cyanide gas . Long-term studies have shown that this compound can maintain its reducing capabilities for extended periods under controlled conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively reduce imines to amines without significant toxicity. At high doses, this compound can be toxic, causing adverse effects such as respiratory distress and organ damage due to the release of hydrogen cyanide . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which toxicity increases significantly .

Metabolic Pathways

This compound is involved in metabolic pathways related to the reduction of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the conversion of imines to amines. This can affect metabolic flux and metabolite levels, particularly in pathways involving amine synthesis and modification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its solubility and reactivity. It is soluble in water, ethanol, and other organic solvents, allowing it to diffuse through cellular membranes and interact with target molecules. The compound can accumulate in specific cellular compartments where reductive amination reactions occur .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and the nature of the reactions it participates in. It can be found in areas where imine reduction is active, such as the cytoplasm and organelles involved in metabolic processes. The compound’s activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanoborohydride can be prepared by reacting sodium cyanide with borane in anhydrous tetrahydrofuran (THF). Another method involves reacting hydrogen cyanide with sodium borohydride, where a THF solution of hydrogen cyanide is added to a slurry of sodium borohydride in THF .

Industrial Production Methods: The industrial production of this compound typically involves the controlled reaction of sodium borohydride with hydrogen cyanide. This process requires careful manipulation of reactant ratios and temperatures to ensure the formation of this compound while minimizing side reactions .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its mild reducing properties, which allow for selective reduction of imines and carbonyl compounds without affecting other functional groups. This selectivity makes it particularly valuable in synthetic organic chemistry for reductive amination and other selective reduction processes .

Properties

CAS No.

25895-60-7

Molecular Formula

CH3BNNa

Molecular Weight

62.84 g/mol

IUPAC Name

sodium;cyanoboranuide

InChI

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1

InChI Key

CVDUGUOQTVTBJH-UHFFFAOYSA-N

Isomeric SMILES

[B-]C#N.[Na+]

SMILES

[B-]C#N.[Na+]

Canonical SMILES

[BH3-]C#N.[Na+]

25895-60-7

Pictograms

Flammable; Corrosive; Acute Toxic; Environmental Hazard

Synonyms

Sodium (T-4)-(Cyano-C)trihydroborate(1-);  Sodium borocyanohydride;  Sodium Cyanotrihydroborate;  Sodium Cyanotrihydroborate(1-); 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyanoborohydride

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